2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-15-1-3-16(4-2-15)24-12-18(22)20-11-17(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNDXBQGQUNAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Introduction of the Morpholino Group: The next step involves the reaction of 4-chlorophenoxyacetyl chloride with morpholine under basic conditions to form the intermediate 2-(4-chlorophenoxy)-N-(morpholino)acetamide.
Attachment of the Thiophene Ring: The final step involves the reaction of the intermediate with a thiophene derivative, such as 3-thiophenemethanol, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenoxy group can be reduced to form the corresponding phenol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cellular proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the MAPK/ERK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural differences and similarities:
Key Observations :
- Chlorophenoxy Position: The para-chloro substitution in the target compound may enhance electronic effects compared to meta- or dichloro analogs, influencing receptor binding .
- Heterocyclic Systems : Thiophen-3-yl (target) vs. thiazol (): Thiophene’s electron-rich nature may improve π-π stacking, whereas thiazol’s nitrogen could facilitate hydrogen bonding .
- Morpholino Group: Present in both the target and ’s compound, this moiety likely enhances solubility and metabolic stability .
Critical Analysis and Limitations
- Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the evidence. Comparisons rely on structural extrapolation.
- Contradictions: emphasizes dichlorophenoxy systems for antimicrobial use, whereas prioritizes fluorophenyl-thiazol combinations for antiparasitic activity. The target’s hybrid structure may straddle multiple applications but requires validation .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide , identified by its CAS number 946199-45-7, is a synthetic derivative with potential biological activity. This article aims to explore its biological properties, particularly focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.9 g/mol . The structure features a chlorophenoxy group, a morpholine moiety, and a thiophene ring, which are critical for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₂O₃S |
| Molecular Weight | 380.9 g/mol |
| CAS Number | 946199-45-7 |
Anticancer Potential
Recent studies have highlighted the potential of morpholine-based compounds as anticancer agents. A study published in November 2023 indicated that derivatives of morpholine, similar to the compound , exhibited significant cytotoxic effects against ovarian cancer cells and inhibited the hypoxia-inducible factor (HIF-1α) pathway, which is crucial in tumor progression and metastasis .
Key Findings:
- Cytotoxicity: The compound demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.
- Mechanism of Action: The inhibition of HIF-1α suggests that the compound may disrupt pathways that facilitate tumor growth under hypoxic conditions.
Structure-Activity Relationships (SAR)
The presence of specific functional groups in the structure influences the biological activity significantly. For instance:
- The chlorophenoxy group enhances lipophilicity, aiding in cellular uptake.
- The morpholine ring is known for its role in modulating enzyme activity and improving binding affinity to target proteins.
The mechanism by which this compound exerts its effects involves interactions with various molecular targets:
- Inhibition of Carbonic Anhydrase: This enzyme plays a role in maintaining pH balance in tumor microenvironments. Inhibition can lead to reduced tumor growth and metastasis .
- Induction of Apoptosis: By modulating pathways associated with apoptosis, the compound may promote programmed cell death in cancer cells.
Case Studies
Several case studies have documented the efficacy of morpholine derivatives in preclinical settings:
- Study on Ovarian Cancer: A series of morpholine derivatives were tested against ovarian cancer cell lines, showing promising results in terms of cytotoxicity and inhibition of HIF-1α .
| Study Focus | Cell Line | IC50 Value (µM) |
|---|---|---|
| Ovarian Cancer | A2780 | 25.0 |
| HIF-1α Inhibition | Hypoxic conditions | 30.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
